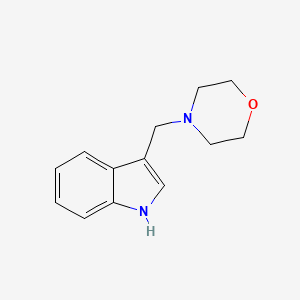

3-(Morpholinomethyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGISLOQNDQFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202071 | |

| Record name | Indole, 3-(morpholinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5379-88-4 | |

| Record name | 3-(Morpholinomethyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005379884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-(morpholinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(MORPHOLINOMETHYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA1X69AKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Morpholinomethyl Indole and Analogues

Direct Synthesis Routes of 3-(Morpholinomethyl)indole

Direct methods offer an efficient pathway to the target compound, often by forming the C3-side chain in a single, convergent step.

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic C-H bonds and is widely applied to electron-rich heterocycles like indole (B1671886). beilstein-journals.org The reaction introduces an aminomethyl group onto the nucleophilic C3 position of the indole ring. For the synthesis of 3-(Morpholinomethyl)indole, this typically involves the condensation of three components: indole, formaldehyde (B43269), and the secondary amine, morpholine (B109124). beilstein-journals.orgbhu.ac.in

The reaction proceeds via the formation of an Eschenmoser-type salt (dimethylaminomethylene iminium salt) from formaldehyde and morpholine. This electrophilic iminium ion is then attacked by the nucleophilic C3 position of the indole ring to yield the final product. bhu.ac.in A well-known analogue, 3-(dimethylaminomethyl)indole (gramine), is prepared in a similar fashion using dimethylamine. bhu.ac.in The Mannich reaction can also be applied to already substituted indoles; for example, substituted 1H-indole-2-carboxylic acid ethyl esters react with formaldehyde and morpholine to yield the corresponding ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates. nih.govresearchgate.net Similarly, isatin (B1672199) derivatives can be converted to their N-Mannich bases using formaldehyde and various secondary amines, including morpholine. researchgate.net

Multi-step syntheses provide versatility, allowing for the construction of more complex analogues by building the molecule in stages. These routes often begin with a pre-functionalized indole core.

This strategy involves preparing a functionalized indole precursor, which is then reacted with a morpholine-containing reagent. ontosight.ai A common precursor is indole-3-carbaldehyde, which can be synthesized via several methods, including the Vilsmeier-Haack reaction. researchgate.net This aldehyde can then undergo further reactions. For instance, a multi-step synthesis of novel indole-based sulfonohydrazide hybrids starts with indole-3-carbaldehyde, which is first N-alkylated with a morpholine-containing electrophile before further condensation reactions. acs.orgnih.gov In one specific pathway, indole-3-carbaldehyde is treated with potassium carbonate and a morpholine derivative in dry acetonitrile (B52724) to yield a morpholine derivative of indole-3-carbaldehyde, which serves as a key intermediate for subsequent steps. acs.orgnih.gov Another approach involves reacting indole-3-carbaldehyde with chloroethyl acetate, followed by the addition of thiosemicarbazide, to build a more complex side chain scaffold prior to the introduction of other functionalities. tsijournals.com

The introduction of a nitro group is a fundamental transformation in aromatic chemistry that can facilitate the synthesis of diverse derivatives. numberanalytics.com Indole is highly reactive toward electrophiles, but nitration under standard acidic conditions (e.g., nitric/sulfuric acid) can lead to polymerization or undesired side products due to the acid-sensitivity of the pyrrole (B145914) ring. bhu.ac.in Therefore, nitration is often carried out using non-acidic reagents like benzoyl nitrate (B79036) or ethyl nitrate. bhu.ac.in Modern methods have been developed for the regioselective C3-nitration of indoles under non-acidic and non-metallic conditions, for example, using ammonium (B1175870) tetramethylnitrate. rsc.org

The resulting 3-nitroindole is a versatile intermediate. rsc.org The nitro group can be reduced to an amine, which can then be further functionalized. Alternatively, indole synthesis can begin with nitro-substituted aromatic precursors. The Leimgruber-Batcho and Reissert indole syntheses, for example, utilize ortho-nitrotoluenes as starting materials, which undergo condensation and reductive cyclization to form the indole ring. rsc.org These methods allow for the incorporation of various functional groups that can be manipulated in subsequent steps to build complex side chains like the morpholinomethyl group.

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net It is the principal method for preparing indole-3-carbaldehyde, a critical precursor in many multi-step syntheses of 3-substituted indoles. researchgate.nettsijournals.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). researchgate.netgoogle.com

The process involves the electrophilic attack of the Vilsmeier reagent at the C3 position of the indole ring, followed by hydrolysis to yield the aldehyde. rsc.org The reaction is versatile and can be applied to various substituted indoles. google.com Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, which are milder and tolerate a wider range of functional groups. orgsyn.orgorgsyn.org

Below is a table summarizing the synthesis of various indole-3-carbaldehyde compounds using the Vilsmeier-Haack reaction with different 2-methylaniline derivatives.

| Starting Material | Product | Yield | Reference |

| o-Methylaniline | 3-Indole-carbaldehyde | 96% | google.com |

| 2,3-Dimethyl-aniline | 4-Methyl-1H-indole-3-carbaldehyde | 90% | google.com |

| 2,4-Dimethyl-aniline | 5-Methyl-1H-indole-3-carbaldehyde | 88% | google.com |

| 2,5-Dimethyl-aniline | 6-Methyl-1H-indole-3-carbaldehyde | 89% | google.com |

Multi-Step Synthetic Strategies

Synthesis of Related Indole-Morpholine Hybrid Structures

The combination of indole and morpholine moieties within a single molecular framework has led to the development of numerous hybrid structures. These compounds are synthesized to explore novel chemical space and are often designed with specific biological targets in mind. The synthetic strategies for these hybrids are diverse and tailored to the specific linkage and substitution pattern desired.

Examples of such hybrids include:

Indole-pyrimidine hybrids: A series of novel indole-pyrimidine hybrids featuring a morpholine or thiomorpholine (B91149) moiety were synthesized through an efficient one-pot, multi-step method. nih.gov These compounds connect the indole and pyrimidine (B1678525) rings, with the morpholine group attached to the pyrimidine. nih.govresearchgate.net

Indole-sulfonohydrazide hybrids: Novel sulfonohydrazides incorporating both indole and morpholine scaffolds have been prepared through multi-step reactions. In these structures, an N-alkylated morpholine-indole precursor is reacted with various substituted phenyl sulfonylhydrazides to create a library of hybrid molecules. acs.orgnih.gov

Complex spiro-indoles: The Mannich reaction has been used to append a morpholinomethyl group to complex spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione systems, demonstrating the utility of this reaction for late-stage functionalization. researchgate.net

The table below provides a summary of different indole-morpholine hybrid structures and their synthetic starting points.

| Hybrid Structure Type | Key Starting Materials | Synthetic Approach | Reference |

| Indole-Pyrimidine Hybrids | Indole derivatives, pyrimidine precursors, morpholine | One-pot multi-step synthesis | nih.gov |

| Indole-Sulfonohydrazide Hybrids | Indole-3-carbaldehyde, morpholine derivatives, phenyl sulfonylhydrazides | Multi-step condensation and N-alkylation | acs.orgnih.gov |

| Spiro-Indole-Thiazolidinone Hybrids | Spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione, formaldehyde, morpholine | Mannich reaction | researchgate.net |

Derivatization at Indole Nitrogen (N1) Position

Modification at the N1 position of the indole ring is a common strategy to expand the structural diversity and modulate the properties of 3-(morpholinomethyl)indole derivatives. This is often achieved after the initial formation of the 3-(morpholinomethyl)indole core. For instance, N-alkylation can be performed under basic conditions. A general approach involves the reaction of the N1-unsubstituted indole with an alkyl halide in the presence of a base.

In one study, 1-(morpholinomethyl)-3-substituted isatin derivatives were synthesized, highlighting the potential for modification at the N1 position. nih.gov Another example includes the synthesis of 1-morpholinomethyl/piperidinomethylspiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones, where the morpholinomethyl group is attached to the indole nitrogen. researchgate.net This was achieved by reacting spiro[indole-thiazolidinone] with morpholine and formaldehyde. researchgate.net

A series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones were treated with morpholine and formaldehyde to yield 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones, further demonstrating the feasibility of introducing the morpholinomethyl group at the N1 position. researchgate.net

Introduction of Morpholine Moiety onto Substituted Indoles

The introduction of the morpholine moiety onto pre-substituted indoles is a primary method for creating a wide array of analogues. The Mannich reaction is the most frequently employed method for this transformation. ias.ac.innih.govresearchgate.net This reaction typically involves the condensation of a substituted indole with formaldehyde and morpholine. nih.govresearchgate.net

For example, ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates have been synthesized from the corresponding ethyl substituted-1H-indole-2-carboxylates through a Mannich reaction with formaldehyde and morpholine. nih.govresearchgate.net This highlights the compatibility of the Mannich reaction with various substituents on the indole ring.

The following table summarizes the synthesis of various 3-(morpholinomethyl)indole analogues from substituted indoles via the Mannich reaction:

| Starting Indole Derivative | Reagents | Product | Reference |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Formaldehyde, Morpholine | Ethyl 5-chloro-3-(morpholinomethyl)-1H-indole-2-carboxylate | nih.govresearchgate.net |

| Ethyl 5-bromo-1H-indole-2-carboxylate | Formaldehyde, Morpholine | Ethyl 5-bromo-3-(morpholinomethyl)-1H-indole-2-carboxylate | nih.govresearchgate.net |

| Ethyl 5,7-dichloro-1H-indole-2-carboxylate | Formaldehyde, Morpholine | Ethyl 5,7-dichloro-3-(morpholinomethyl)-1H-indole-2-carboxylate | nih.govresearchgate.net |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.org This technology has been successfully applied to the synthesis of 3-(morpholinomethyl)indole and its analogues.

Microwave irradiation can significantly enhance the efficiency of the Mannich reaction for the synthesis of 3-substituted indole derivatives. asianpubs.org In some cases, the reaction time can be reduced from hours to just a few minutes. researchgate.net For instance, the synthesis of ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates, which takes several hours under conventional heating, can be completed in a much shorter timeframe with microwave assistance. nih.govresearchgate.net

Solvent-free, microwave-assisted synthesis of spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones has also been reported, which are then converted to their 1-morpholinomethyl derivatives. researchgate.netorcid.orgglobalauthorid.com This approach combines the benefits of microwave heating with green chemistry principles. researchgate.net

Solvent-Free Synthesis Techniques

Solvent-free or "neat" reaction conditions represent a significant advancement in green chemistry, minimizing the use of hazardous organic solvents. researchgate.net These techniques have been effectively utilized in the synthesis of 3-(morpholinomethyl)indole derivatives.

The combination of solvent-free conditions with microwave irradiation has been shown to be particularly effective for the synthesis of complex heterocyclic systems derived from 3-(morpholinomethyl)indole. researchgate.netorcid.orgglobalauthorid.com

One-Pot, Multi-Component Reactions

One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. researchgate.netresearchgate.net This approach avoids the need for isolation and purification of intermediates, saving time, resources, and reducing waste. researchgate.net

The synthesis of 3-aminoalkylated indoles, including 3-(morpholinomethyl)indole, can be achieved through a one-pot, three-component Mannich-type reaction. rsc.orgcolab.ws This typically involves the reaction of an indole, an aldehyde (often formaldehyde or a surrogate), and a secondary amine like morpholine. rsc.orgbeilstein-journals.org The reaction can be promoted by various catalysts or even proceed under catalyst-free conditions. colab.wsnih.gov

A micelle-promoted one-pot synthesis of 3-amino alkylated indoles in water has been developed, offering a green and efficient route to these compounds. rsc.org Another efficient method involves the use of Yb(OTf)3-SiO2 as a catalyst for the three-component coupling of an indole, a benzaldehyde, and N-methylaniline to produce 3-substituted indoles. chapman.edu

The following table provides examples of one-pot, multi-component reactions for the synthesis of 3-(morpholinomethyl)indole analogues:

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Indole | Formaldehyde | Morpholine | Micelles in water | 3-(Morpholinomethyl)indole | rsc.org |

| Indole | Benzaldehyde | N-methylaniline | Yb(OTf)3-SiO2 | 3-Substituted indole | chapman.edu |

| 3-Cyanoacetyl indole | Aromatic aldehyde | Malononitrile | InCl3 in ethanol | 3-Pyranyl indole | nih.gov |

Advanced Synthetic Strategies for Complex Indole-Morpholine Scaffolds

Beyond the fundamental synthetic methods, advanced strategies are employed to construct more complex molecular architectures that incorporate the indole and morpholine moieties. These strategies often involve multi-step sequences and the use of specialized reagents and catalysts to achieve high levels of complexity and stereocontrol.

One such approach involves the synthesis of spiro-compounds, where the indole ring is fused to another heterocyclic system containing the morpholine group. For example, the synthesis of 3′-(aryl/heteroaryl)-1-morpholinomethylspiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones involves a multi-step process starting from isatins. researchgate.net

Another advanced strategy is the construction of fused heterocyclic systems. For example, derivatives of 3,4-dihydro-1H- researchgate.netontosight.aioxazino[4,3-a]indoles have been synthesized, and the 3-(hydroxymethyl) group can be further functionalized to introduce a morpholinomethyl group. rsc.org This involves O-tosylation followed by N-alkylation of morpholine. rsc.org

The development of novel linkers and the incorporation of the indole-morpholine scaffold into larger, more complex molecules is an active area of research, driven by the search for new therapeutic agents.

Analytical Characterization Techniques in 3 Morpholinomethyl Indole Research

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable in the characterization of 3-(Morpholinomethyl)indole. They rely on the interaction of electromagnetic radiation with the molecule to provide information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 3-(Morpholinomethyl)indole derivatives. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR analysis of related structures, the protons of the morpholine (B109124) ring typically appear as multiplets in the range of δ 2.56-2.60 ppm and δ 3.32-3.87 ppm. tsijournals.comgoogle.com The methylene (B1212753) bridge protons (-CH₂-) connecting the morpholine and indole (B1671886) moieties often present as a singlet around δ 3.32-4.45 ppm. tsijournals.comgoogle.comderpharmachemica.com The indole NH proton can be observed as a broad singlet at a higher chemical shift, often above δ 8.5 ppm. derpharmachemica.com Aromatic protons on the indole ring appear as a complex multiplet between δ 7.06 and δ 8.45 ppm. tsijournals.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. While specific data for 3-(Morpholinomethyl)indole is not detailed in the provided results, general knowledge of indole and morpholine spectra allows for predicted chemical shifts. The carbons of the morpholine ring would be expected in the δ 50-70 ppm region, while the methylene bridge carbon would appear around δ 50-60 ppm. The indole ring carbons would resonate in the aromatic region (δ 100-140 ppm).

Table 1: Representative ¹H NMR Spectral Data for 3-(Morpholinomethyl)indole Analogs

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole NH | > 8.5 | Broad Singlet |

| Aromatic CH | 7.06 - 8.45 | Multiplet |

| -N-CH₂-N- (bridge) | 3.32 - 4.45 | Singlet |

| Morpholine -N-CH₂- | 2.56 - 2.60 | Triplet/Multiplet |

| Morpholine -O-CH₂- | 3.32 - 3.87 | Multiplet/Multiplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(Morpholinomethyl)indole and its derivatives, characteristic absorption bands confirm the presence of key structural features.

The N-H stretching vibration of the indole ring is typically observed in the region of 3158-3502 cm⁻¹. tsijournals.comderpharmachemica.com The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule appear between 2827 cm⁻¹ and 3152 cm⁻¹. derpharmachemica.com A significant peak indicating the C-O-C stretch of the morpholine ring is found around 1165-1190 cm⁻¹. tsijournals.com The C-N stretching vibration is also identifiable, often appearing in the range of 1219-1220 cm⁻¹. derpharmachemica.com

Table 2: Key IR Absorption Frequencies for 3-(Morpholinomethyl)indole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Indole N-H Stretch | 3158 - 3502 |

| Aromatic/Aliphatic C-H Stretch | 2827 - 3152 |

| Morpholine C-O-C Stretch | 1165 - 1190 |

| C-N Stretch | 1219 - 1220 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 3-(Morpholinomethyl)indole. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

In the analysis of related indole derivatives, the molecular ion peak [M+H]⁺ is a key identifier. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the connectivity of the indole and morpholine moieties. For instance, the fragmentation of similar, more complex indole derivatives has been studied to elucidate their structure. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of 3-(Morpholinomethyl)indole and for the analysis of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds like 3-(Morpholinomethyl)indole. Reverse-phase HPLC (RP-HPLC) is a common mode employed for indole derivatives.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the analysis of various indole compounds, gradient elution is often employed. For instance, a mobile phase consisting of a mixture of methanol, acetonitrile (B52724), and a buffer (such as sodium acetate) has been used for the separation of related indole derivatives. ijper.orgnih.gov The detection is commonly carried out using a UV-Visible detector at a specific wavelength, for example, 254 nm or 280 nm. ijper.orgnih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is used for its identification and quantification.

Table 3: Example of HPLC Conditions for Indole Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of Methanol, Acetonitrile, and aqueous buffer |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While direct analysis of 3-(Morpholinomethyl)indole by GC-MS might be challenging due to its relatively high molecular weight and polarity, derivatization can be employed to increase its volatility.

For the analysis of other indole alkaloids, GC-MS has been successfully applied. notulaebotanicae.ro The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column (e.g., a nonpolar HP-5MS column). notulaebotanicae.ro The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. The injector and transfer line temperatures are typically maintained at high temperatures, such as 280°C, to ensure complete volatilization. notulaebotanicae.ro

Table 4: General GC-MS Parameters for the Analysis of Indole Alkaloids

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | ~280°C |

| Ion Source Temperature | ~230°C |

Elemental Analysis for Compound Purity and Structure Confirmation

Elemental analysis is a fundamental analytical technique employed in the characterization of novel compounds, including derivatives of 3-(Morpholinomethyl)indole. This destructive method provides quantitative information about the elemental composition of a sample, allowing researchers to determine the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S). The primary purpose of elemental analysis in this context is twofold: to confirm the empirical formula of a newly synthesized compound and to assess its purity.

The principle behind this technique is the complete combustion of a precisely weighed amount of the substance in a controlled environment. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From the masses of these products, the percentage composition of the elements in the original sample can be calculated.

In the synthesis of derivatives containing the 3-(Morpholinomethyl)indole scaffold, elemental analysis serves as a crucial checkpoint. nih.govresearchgate.net Researchers compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the proposed molecular formula. tsijournals.comcsfarmacie.cz A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis of the target structure and indicates a high degree of purity. researchgate.net This data, often presented alongside spectroscopic methods like NMR and IR, substantiates the structural elucidation of the synthesized molecules. nih.govresearchgate.nettandfonline.com

Detailed research findings from studies on related heterocyclic compounds illustrate the application and importance of this technique. For instance, in the synthesis of various novel Mannich bases and other derivatives, elemental analysis was consistently used to validate the final structures. nih.govresearchgate.net

The following data tables showcase findings from the elemental analysis of various compounds containing the morpholinomethyl or indole moiety, demonstrating the practical application of this technique in research.

Table 1: Elemental Analysis Data for Bis-N-[1-(morpholinomethyl)-1H-indol-3-yl)-methylene] pyridine-2,6-diamine tandfonline.com

This table presents the calculated versus experimentally found elemental composition for a complex indole derivative. The close agreement between the values confirms the molecular formula C₃₃H₃₅N₇O₂. tandfonline.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 70.57 | 70.59 |

| Hydrogen (H) | 6.28 | 6.12 |

| Nitrogen (N) | 17.46 | 17.90 |

Table 2: Elemental Analysis of 3-{(1'-Morpholinomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methyl-6-bromo-quinazolin-4-(3H)-one scielo.br

This example demonstrates the use of elemental analysis to confirm the structure of a brominated quinazolinone derivative featuring a morpholinomethyl indole group. The molecular formula is confirmed as C₂₂H₂₀BrN₅O₃. scielo.br

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 54.78 | 54.53 |

| Hydrogen (H) | 4.18 | 4.34 |

| Nitrogen (N) | 14.52 | 14.29 |

Table 3: Elemental Analysis Data for Selected 1-(morpholinomethyl)-3-substituted Isatin (B1672199) Derivatives researchgate.net

The data below confirms the elemental composition for two different isatin derivatives incorporating a morpholinomethyl group, highlighting the technique's role in verifying the structures of a series of synthesized analogs. researchgate.net

Biological Activities and Therapeutic Potential of 3 Morpholinomethyl Indole Derivatives

Anticancer and Antiproliferative Activities of 3-(Morpholinomethyl)indole Derivatives

Derivatives of 3-(morpholinomethyl)indole have emerged as a significant area of interest in oncology research due to their demonstrated anticancer and antiproliferative properties. These compounds have been investigated for their efficacy against various cancer cell lines and their specific mechanisms of action that contribute to their antitumor effects.

Inhibition of Cancer Cell Lines

Research has shown that derivatives of 3-(morpholinomethyl)indole exhibit inhibitory effects on a range of human cancer cell lines. For instance, a series of 3-(morpholinomethyl)benzofuran derivatives, which are structurally related to the indole (B1671886) compounds, have demonstrated potent activity against non-small cell lung carcinoma cell lines A549 and NCI-H23. The inhibitory concentrations (IC50) for these compounds were found to be in the micromolar range, with some derivatives showing IC50 values as low as 1.48 µM for A549 and 0.49 µM for NCI-H23 cells nih.gov.

The antiproliferative activity of indole derivatives has been documented across several types of cancer. Studies have reported the efficacy of various indole-based compounds against breast cancer cell lines (MCF-7, MDA-MB-468), lung cancer (A549), cervical cancer (HeLa), and colon cancer (HCT116). For example, certain indole conjugates have shown considerable cytotoxic properties against MCF-7 cells, with IC50 values as low as 1.9 µM and 2.3 µM mdpi.com. Other research has highlighted indole-chalcone derivatives that are particularly effective against triple-negative breast cancer cells (MDA-MB-231), with IC50 values between 13 and 19 μmol/L semanticscholar.org. Furthermore, some indole derivatives have displayed broad-spectrum efficacy against as many as 30 different cancer cell lines nih.gov.

Below is a table summarizing the reported antiproliferative activities of various 3-(morpholinomethyl)indole and related derivatives against several cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC50 Value |

| 3-(Morpholinomethyl)benzofuran derivatives | A549 | Non-small cell lung carcinoma | 1.48 - 47.02 µM nih.gov |

| 3-(Morpholinomethyl)benzofuran derivatives | NCI-H23 | Non-small cell lung carcinoma | 0.49 - 68.9 µM nih.gov |

| Indole-based conjugates | MCF-7 | Breast cancer | 1.9 µM, 2.3 µM mdpi.com |

| Indole-chalcone derivatives | MDA-MB-231 | Triple-negative breast cancer | 13 - 19 µmol/L semanticscholar.org |

| 3-Amino-1H-7-azaindole derivative | HeLa | Cervical cancer | 3.7 µmol/L semanticscholar.org |

| 3-Amino-1H-7-azaindole derivative | MCF-7 | Breast cancer | 19.9 µmol/L semanticscholar.org |

Selective Cytotoxicity Towards Cancerous Cells

A noteworthy characteristic of some 3-(morpholinomethyl)indole derivatives is their selective cytotoxicity, demonstrating a higher potency against cancerous cells compared to normal, non-cancerous cells. For example, certain synthesized indole derivatives have been shown to be safe toward non-cancerous HEK 293 cells in concentrations up to 100 μM, while exhibiting significant anti-breast cancer properties mdpi.com. Another study found that a particular indole derivative displayed selective cytotoxicity to leukemia cells with no apparent toxicity to normal T-lymphocytes, even at high concentrations nih.gov. This selectivity is a crucial attribute for the development of targeted cancer therapies with potentially fewer side effects.

Mechanisms of Antitumor Action

The antitumor effects of 3-(morpholinomethyl)indole derivatives are attributed to several underlying mechanisms of action at the cellular level.

A primary mechanism by which indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division (mitosis). By disrupting the dynamics of tubulin microtubule formation, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells nih.govsemanticscholar.org. Several indole-based derivatives have been identified as potent inhibitors of tubulin polymerization, with some showing strong in vitro inhibition with IC50 values in the low micromolar range semanticscholar.orgnih.gov. The binding of these compounds to the colchicine (B1669291) site on tubulin is a common mode of action nih.govmdpi.com.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in many cancers and plays a vital role in cell growth, proliferation, and survival. Inhibition of the p110α isoform of PI3K is a key therapeutic strategy. While direct studies on 3-(morpholinomethyl)indole are limited, the broader class of indole derivatives has been explored as PI3K inhibitors mdpi.com. By blocking the PI3K/Akt signaling pathway, these compounds can suppress tumor growth uevora.pt. The inactivation of p110α can also lead to the formation of nonfunctional tumor blood vessels, which in turn increases hypoxia and necrosis within the tumor, thereby stunting its growth nih.gov.

Carbonic anhydrases (CAs) are enzymes that are overexpressed in various tumors and are involved in regulating pH, which contributes to tumor cell proliferation and invasion. The inhibition of tumor-associated CA isoforms is a recognized anticancer strategy. While research into the CA inhibitory activity of 3-(morpholinomethyl)indole specifically is not extensively detailed, the indole scaffold is a known feature in the design of carbonic anhydrase inhibitors nih.govnih.govresearchgate.netunifi.it. Certain indole derivatives have been investigated for their ability to inhibit different CA isoforms, with some showing potent inhibition against specific human CA isoforms mdpi.com.

mTOR Inhibition

The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a crucial regulator of cellular processes such as growth, proliferation, and survival. nih.govmdpi.com Its dysregulation is implicated in various human cancers, making it a significant therapeutic target. nih.govnih.gov Indole compounds, particularly derivatives like indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net

Research into dual phosphoinositide-3-kinase (PI3K)/mTOR inhibitors has explored various molecular scaffolds. One such area involves morpholinopyrimidine derivatives. The discovery of selective mTOR inhibitors has highlighted that specific side chains can confer selectivity for mTOR over PI3K. nih.gov For instance, the introduction of a morpholine (B109124) moiety has been shown to significantly enhance the selectivity of mTOR inhibitors. bohrium.com A series of 2-morpholino-pyrimidine derivatives with sulfonyl side chains led to the identification of potent dual PI3K/mTOR inhibitors. nih.gov Specifically, compound 26 from this series, which incorporates a morpholine ring, demonstrated high inhibitory activity against mTOR with an IC₅₀ value of 189 nM. nih.gov This highlights the potential of incorporating the morpholine scaffold, a key feature of 3-(Morpholinomethyl)indole, in the design of mTOR kinase inhibitors.

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 26 (A morpholinopyrimidine derivative) | mTOR | 189 | nih.gov |

| Compound 26 (A morpholinopyrimidine derivative) | PI3Kα | 20 | nih.gov |

| Compound 26 (A morpholinopyrimidine derivative) | PI3Kδ | 46 | nih.gov |

VEGFR-2 Inhibitory Activity

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. jlu.edu.cnmdpi.commdpi.com Consequently, inhibiting the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. mdpi.commdpi.com The indole nucleus is a prominent scaffold in a number of approved kinase inhibitors that target VEGFR-2. mdpi.commdpi.com

Several studies have focused on designing and synthesizing 3-(Morpholinomethyl)indole derivatives and structurally related compounds as potent VEGFR-2 inhibitors. For example, a series of 3-(morpholinomethyl)benzofurans, which are structurally analogous to indoles, were evaluated for their potential as anticancer agents, revealing significant VEGFR-2 inhibitory activity. nih.gov Compounds 15a and 16a from this series showed potent inhibition with IC₅₀ values of 132.5 nM and 45.4 nM, respectively. nih.gov Another study identified (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), designated LCB03-0110 , as a potent angiogenesis inhibitor that targets VEGFR-2. nih.gov This compound was found to bind to the ATP-binding site of the kinase. nih.gov These findings underscore the importance of the morpholinomethyl group attached to an indole or a similar heterocyclic core for achieving potent VEGFR-2 inhibition.

| Compound | Structure | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 15a | 3-(morpholinomethyl)benzofuran derivative | 132.5 | nih.gov |

| 16a | 3-(morpholinomethyl)benzofuran derivative | 45.4 | nih.gov |

| Sorafenib (Reference) | FDA-approved inhibitor | 53.65 | mdpi.com |

ATR Protein Kinase Inhibition

Ataxia telangiectasia and Rad-3-related (ATR) protein kinase is a critical enzyme in the DNA damage response (DDR) pathway, responsible for maintaining genomic stability. nih.govmdpi.com It is activated by single-stranded DNA damage, particularly replication stress, which is common in cancer cells. mdpi.com This makes ATR an attractive target for cancer therapy, either as a monotherapy or in combination with DNA-damaging agents. nih.govresearchgate.net

A series of sulfonylmorpholinopyrimidines featuring an indole core have been developed as potent and selective ATR inhibitors. nih.gov Optimization of a screening hit led to the discovery of AZ20 (4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole), a compound that contains a substituted morpholine group. nih.govresearchgate.net AZ20 demonstrated potent inhibition of ATR kinase with an IC₅₀ of 5 nM in an assay using immunoprecipitated ATR from HeLa nuclear extracts. nih.govresearchgate.net In a cellular context, it inhibited the ATR-mediated phosphorylation of Chk1 in HT29 colorectal cancer cells with an IC₅₀ of 50 nM. nih.govresearchgate.net The development of this potent inhibitor showcases the utility of the indole-morpholine combination in targeting key components of the DNA damage response pathway.

| Compound | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| AZ20 | Biochemical (Immunoprecipitated ATR) | HeLa | 5 | nih.govresearchgate.net |

| Cellular (Chk1 Phosphorylation) | HT29 | 50 | nih.govresearchgate.net |

Terminal Deoxynucleotidyl Transferase (TdT) Inhibition

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that synthesizes DNA without a template, playing a key role in generating antigen receptor diversity in the immune system. nih.govmdpi.comnih.gov TdT is overexpressed in certain cancers, such as acute lymphoblastic leukemia, where it is considered a biomarker and a potential therapeutic target. researchgate.net

The development of TdT inhibitors has been an area of active research. Studies pursuing new nucleotide-competitive non-nucleoside inhibitors of TdT have explored various chemical scaffolds. In the process of developing novel anticancer agents, researchers have synthesized compounds through the reaction of substituted phenyl sulfonylhydrazides with a morpholine derivative of indole-3-carboxaldehyde. researchgate.net This synthetic strategy points to the utility of the 3-(Morpholinomethyl)indole scaffold as a foundational structure for creating new chemotypes aimed at TdT inhibition. researchgate.net While specific inhibitory data for these particular derivatives against TdT is still emerging, their design and synthesis are based on structure-activity relationships of previously identified hit compounds, suggesting a rational approach to targeting this enzyme. researchgate.net

Cell Cycle Progression Modulation

The cell cycle is a tightly regulated process that governs cell division, and its disruption is a hallmark of cancer. mdpi.com Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. mdpi.comnih.gov Indole derivatives have been shown to modulate the expression of key genes involved in cell cycle regulation, leading to arrest, typically at the G1 or G2/M phase. mdpi.comnih.gov

The effects of 3-(morpholinomethyl)benzofuran derivatives, which are structurally related to indoles, on cell cycle progression have been investigated in non-small cell lung cancer cell lines. nih.gov The study revealed that compounds 15a and 16a induced significant changes in the cell cycle distribution of NCI-H23 cells. researchgate.net Specifically, treatment with these compounds led to an accumulation of cells in the G2/M phase, suggesting that they interfere with mitotic progression. This was accompanied by a decrease in the percentage of cells in the G0/G1 phase. researchgate.net

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| Control | 53.21 | 32.14 | 14.65 | researchgate.net |

| Compound 15a | 40.15 | 29.54 | 30.31 | researchgate.net |

| Compound 16a | 38.45 | 27.11 | 34.44 | researchgate.net |

Apoptosis Induction and Annexin V-FITC Staining Analysis

Apoptosis is a form of programmed cell death that is crucial for eliminating abnormal cells, and its induction is a primary mechanism of action for many anticancer therapies. researchgate.netdojindo.com A key event in early apoptosis is the translocation of the membrane phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. dojindo.comnih.gov Annexin V is a protein that specifically binds to PS in the presence of calcium, and when conjugated to a fluorescent label like FITC (fluorescein isothiocyanate), it can be used to detect apoptotic cells via flow cytometry or fluorescence microscopy. dojindo.comresearchgate.netbio-techne.com Propidium iodide (PI) is often used concurrently to distinguish early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.govbio-techne.com

Studies on indole derivatives have demonstrated their ability to induce apoptosis in cancer cells. For instance, an indole chalcone (B49325) derivative was shown to induce apoptosis in breast cancer cells, which was associated with the activation of caspases 3 and 7 and cleavage of PARP. mdpi.com Similarly, 3-(morpholinomethyl)benzofuran derivatives 15a and 16a were found to induce both early and late apoptosis in NCI-H23 lung cancer cells. nih.gov Flow cytometry analysis using Annexin V-FITC/PI staining confirmed a significant increase in the percentage of apoptotic cells following treatment with these compounds, indicating that they effectively trigger this cell death pathway. nih.gov

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Reference |

|---|---|---|---|

| Control | 0.12 | 0.21 | nih.gov |

| Compound 15a | 10.45 | 12.87 | nih.gov |

| Compound 16a | 11.01 | 15.43 | nih.gov |

Anti-inflammatory and Analgesic Properties

The indole scaffold is a core component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. nih.govsemanticscholar.org This has spurred research into novel indole derivatives as potential anti-inflammatory and analgesic agents, with a goal of improving efficacy and reducing side effects like gastrointestinal irritation. nih.govsemanticscholar.org The mechanism of action for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. nih.gov

A series of indole derivatives incorporating N-ethyl morpholine moieties were designed and synthesized as agonists for the cannabinoid 2 (CB2) receptor, which plays a significant role in mediating analgesia and anti-inflammation. nih.gov One of the most active compounds, designated compound 2 , exhibited potent agonistic action on the CB2 receptor and demonstrated a powerful anti-inflammatory pain effect in a rat model of inflammatory hyperalgesia. nih.gov This compound also significantly suppressed the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in the inflamed tissue. nih.gov The analgesic activity of various indole derivatives has also been confirmed using methods such as the hot-plate test, where they have shown significant inhibition of pain response. nih.gov These findings indicate that combining the indole nucleus with a morpholine group is a promising strategy for developing new therapeutic agents for the management of pain and inflammation. nih.gov

Antimicrobial Activities

In addition to their anti-inflammatory properties, indole derivatives have been investigated for their antimicrobial efficacy against a range of pathogens, including bacteria, fungi, and mycobacteria.

Various synthetic indole derivatives have demonstrated significant antibacterial activity. nih.gov Some compounds have shown efficacy against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov While many indole derivatives are more effective against gram-positive bacteria, some have also shown activity against gram-negative bacteria like Escherichia coli. turkjps.org The outer membrane of gram-negative bacteria can pose a barrier to the entry of these compounds, but this can sometimes be overcome with the use of membrane permeabilizers. nih.gov

Indole derivatives have also exhibited promising antifungal activities. iosrphr.org Studies have shown that certain synthesized indole compounds display excellent efficacy against fungi such as Aspergillus flavus and Aspergillus niger. iosrphr.org In some cases, the antifungal activity of these derivatives has been found to be more potent than their antibacterial effects. iosrphr.org Novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown significant bioactivity against Botrytis cinerea, a common plant pathogenic fungus. nih.gov

The indole framework is considered a privileged structure in the search for new anti-tubercular agents. nih.gov A diverse range of functionalized indole derivatives have been reported to possess activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.gov Some novel indole derivatives have shown high activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. For example, certain 1,2,3-trisubstituted indolizine (B1195054) derivatives, which are structurally related to indoles, were active against the H37Rv-MTB strain with MIC values ranging from 4 to 32 µg/mL. nih.gov

| Compound Series | Target Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Indole Derivatives | M. tuberculosis H37Rv (drug-sensitive) | 0.05-2 | |

| Indole Derivatives | M. tuberculosis CN-40 (INH-resistant) | 0.018-4.44 | |

| 1,2,3-trisubstituted indolizines | M. tuberculosis H37Rv | 4-32 | nih.gov |

Neurological and Central Nervous System (CNS) Activities

Derivatives of 3-(Morpholinomethyl)indole have been investigated for a range of effects on the central nervous system, demonstrating potential in the management of neurological disorders.

The search for novel anticonvulsant agents has led researchers to explore various heterocyclic compounds, including indole derivatives. While specific data on 3-(Morpholinomethyl)indole itself is limited, studies on structurally related indole-based Mannich bases have shown promising anticonvulsant properties. These compounds are often evaluated using the pentylenetetrazole (PTZ)-induced seizure model, a standard screening test for potential anti-epileptic drugs.

In this model, the administration of PTZ induces clonic and tonic seizures in animals, and the efficacy of a test compound is measured by its ability to prevent or delay the onset of these seizures. Research on various indole derivatives has indicated that they can exhibit significant protection against PTZ-induced convulsions. For instance, a series of 3-phenyliminoindolin-2-one derivatives showed some degree of protection against PTZ-induced seizures at a dose of 100 mg/kg. nih.gov

The mechanism of action for the anticonvulsant effects of these indole derivatives is thought to be multifactorial, potentially involving the modulation of various neurotransmitter systems in the brain.

Table 1: Anticonvulsant Activity of Representative Indole Derivatives Against Pentylenetetrazole (PTZ)-Induced Seizures

| Compound | Test Model | Dose | Activity |

|---|---|---|---|

| 3-Phenyliminoindolin-2-one Derivatives | PTZ-induced seizures in mice | 100 mg/kg | Showed some degree of protection nih.gov |

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) plaques in the brain. The aggregation of the Aβ peptide is considered a key pathological event in the disease cascade, making it a prime target for therapeutic intervention. mdpi.com Indole derivatives have emerged as a promising class of compounds for inhibiting Aβ aggregation.

Research has shown that certain small molecules can interfere with the self-assembly of Aβ peptides, preventing the formation of toxic oligomers and fibrils. rsc.org While direct studies on 3-(Morpholinomethyl)indole are not extensively documented in this context, the broader class of indole derivatives with substituents at the 3-position has been a focus of such investigations. For example, a novel series of indole and 7-azaindole (B17877) derivatives with substituents at the 3-position were designed to prevent the pathological self-assembly of amyloid-β. dergipark.org.tr

Furthermore, a study on piperine (B192125) derivatives, which share some structural similarities with the morpholine-containing compounds, identified that derivatives incorporating a morpholine ring exhibited inhibitory activity against Aβ42 aggregation. This suggests that the morpholine moiety can contribute to the anti-aggregation potential of a molecule.

Table 2: Inhibition of Beta-Amyloid (Aβ) Aggregation by Representative Indole and Structurally Related Derivatives

| Compound/Derivative Class | Assay | Result |

|---|---|---|

| Indole and 7-azaindole derivatives with 3-position substituents | Designed to prevent Aβ self-assembly | Showed potential as inhibitors dergipark.org.tr |

| Piperine derivative with morpholine substituent | Aβ42 aggregation inhibition | 48% inhibition at 10 µM |

Note: Specific IC50 values for 3-(Morpholinomethyl)indole derivatives are not provided in the available literature; this table reflects the activity of structurally related compounds.

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. The two main isoforms, MAO-A and MAO-B, are important drug targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease, respectively. researchgate.net

The indole nucleus is a key structural feature in several known MAO inhibitors. Studies on various indole and isatin (B1672199) analogues have demonstrated their potential to act as reversible and competitive inhibitors of both MAO-A and MAO-B. nih.gov The inhibitory activity and selectivity are often influenced by the nature and position of substituents on the indole ring.

Table 3: Monoamine Oxidase (MAO) Inhibition by Representative Indole Derivatives

| Compound | Target | Inhibition Data |

|---|---|---|

| N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine | MAO-A | Potent, selective inhibitor researchgate.net |

| N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine | MAO-A and MAO-B | Potent, non-selective inhibitor researchgate.net |

Note: This table presents data for 2-substituted indole derivatives as specific data for 3-(Morpholinomethyl)indole was not found in the searched literature.

Other Biological Applications

Beyond their activities within the central nervous system, derivatives of 3-(Morpholinomethyl)indole and structurally similar compounds have shown potential in other therapeutic areas, notably as antimicrobial and anti-inflammatory agents.

The rise of antibiotic-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Indole derivatives have been explored for their antibacterial and antifungal properties. Studies on 3-substituted indole derivatives have revealed that these compounds can exhibit significant activity against a range of microorganisms.

For example, a study on 3-alkylidene-2-indolone derivatives demonstrated that certain compounds had high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study on tris(1H-indol-3-yl)methylium salts found that some derivatives displayed high activity against Gram-positive bacteria, with MICs ranging from 0.13 to 2.0 μg/mL. mdpi.com These findings highlight the potential of the indole-3-substituted scaffold as a basis for the development of novel antimicrobial drugs.

Table 4: Antimicrobial Activity of Representative 3-Substituted Indole Derivatives

| Compound/Derivative Class | Microorganism | MIC Value (µg/mL) |

|---|---|---|

| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus (including MRSA) | 0.5 - 16 mdpi.com |

| Tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria | 0.13 - 2.0 mdpi.com |

Inflammation is a complex biological response implicated in a wide range of diseases. The development of new anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Indole derivatives have been investigated for their anti-inflammatory potential.

A study on novel 3-aminomethylindole derivatives, which are structurally related to 3-(Morpholinomethyl)indole, showed that these compounds could potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Furthermore, these compounds were found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two important enzymes in the inflammatory cascade. The anti-inflammatory effects were linked to the downregulation of the MAPK/NF-κB signaling pathways. nih.gov Similarly, certain indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Table 5: Anti-inflammatory Activity of Representative 3-Substituted Indole Derivatives

| Compound/Derivative Class | Biological Effect | Mechanism of Action |

|---|---|---|

| 3-Aminomethylindole derivatives | Inhibition of NO and TNF-α production | Downregulation of iNOS and COX-2; Suppression of MAPK/NF-κB pathways nih.gov |

| Indole-imidazolidine derivatives | Reduction of leukocyte migration and release of TNF-α and IL-1β | Modulation of the immune system nih.gov |

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Indole (B1671886) Ring Substitution on Biological Activity

Positional Effects of Substituents (e.g., 3-position, 5-position)

The substitution pattern on the indole ring has a profound impact on the biological activity of its derivatives. The inherent reactivity of the indole nucleus makes the 3-position highly susceptible to electrophilic substitution, and it is a common point of attachment for pharmacophoric groups. chemijournal.com However, once the 3-position is occupied, as in 3-(Morpholinomethyl)indole, further modifications to other positions on the ring become critical for tuning activity.

Research on various indole-based compounds has demonstrated that different positions on the ring have distinct levels of sensitivity to substitution. For instance, in some series of indole derivatives, substitution at the C-5 position has been shown to be pivotal for modulating biological activity by influencing factors like π-stacking interactions, electron density, and lipophilicity. mdpi.com Conversely, SAR studies on other classes of indole compounds have identified the C-7 position as the most favorable for substitution with certain groups, such as methoxy (B1213986) groups, while the C-4 position was found to be the least favorable. researchgate.net In another study, introducing substituents at the C-5 position enhanced anti-tumor activity, whereas substitution at the C-7 position led to a significant reduction in activity. nih.gov The indole nitrogen (N-1 position) also plays a crucial role; the presence of a hydrogen at this position can be decisive for antiproliferative activity, with N-substituted analogues showing reduced potency in some cases. researchgate.net

| Position on Indole Ring | Observed Impact on Activity/Properties | Example Context |

|---|---|---|

| C-4 | Least favorable for substitution in some series. researchgate.net | Antagonist activity in CysLT1 selective antagonists. researchgate.net |

| C-5 | Often enhances activity; favorable for halogen or methoxy groups. mdpi.comnih.gov | Antiproliferative activity. nih.gov Found in many marketed drugs. mdpi.com |

| C-6 | Can be more potent than C-5 substitution for certain groups/targets. nih.gov | Antiproliferative activity (6-OCH3 > 5-OCH3). nih.gov |

| C-7 | Most favorable for methoxy group substitution in one study. researchgate.net | Antagonist activity in CysLT1 selective antagonists. researchgate.net |

| N-1 | Unsubstituted N-H can be critical for activity. researchgate.net | Antiproliferative activity. researchgate.net |

Electronic Effects of Substituents (e.g., electron-withdrawing groups)

The electronic nature of substituents on the indole ring can dramatically alter the molecule's properties, including its electron density distribution and ability to interact with biological targets. Computational studies have shown that in-plane adjacent groups can increase the electron density of the indole ring, whereas out-of-plane long substituents tend to have a minor effect. researchgate.netnih.govchemrxiv.org

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the biological profile of the compound. Generally, the activating or deactivating ability of a substituent influences the nucleophilicity of the indole ring. acs.org For example, the presence of a strong EWG like a nitro group (-NO2) at the 5-position can reduce the indole's nucleophilicity to the point of inhibiting certain chemical reactions. In contrast, EDGs can enhance reactivity. These electronic modifications also affect how the molecule interacts within a binding pocket. Halogen substituents (F, Cl, Br) at the 5- or 7-position have been shown to positively influence cytotoxicity in some anticancer indole derivatives. mdpi.com

| Substituent Type | General Effect on Indole Ring | Impact on Biological Activity/Properties |

|---|---|---|

| Electron-Donating Groups (EDG) (e.g., -OCH3, -NH2) | Increases electron density and nucleophilicity. acs.org | Can enhance reactivity and modulate binding affinity. Activity is often position-dependent (e.g., 6-OCH3 > 5-OCH3). nih.gov |

| Electron-Withdrawing Groups (EWG) (e.g., -NO2, -F, -Cl) | Decreases electron density and nucleophilicity. acs.org | Can be favorable for activity (e.g., halogens at C5/C7), but strong EWGs can also reduce desired activity. nih.govmdpi.com |

Stereochemical Considerations

Stereochemistry adds a three-dimensional aspect to the structure-activity relationship of 3-(Morpholinomethyl)indole derivatives. The introduction of chiral centers or elements of planar or axial chirality can lead to stereoisomers with markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific binding.

For indole derivatives, stereochemistry can arise from several sources. If the linker or substituents on the indole or morpholine (B109124) rings contain chiral centers, the resulting enantiomers or diastereomers may have distinct binding affinities and efficacies. For example, studies on related 3-substituted indoles have focused on the synthesis of enantiomerically pure compounds to isolate the more active stereoisomer. nih.govacs.orgnih.gov Furthermore, restricted rotation around a single bond due to steric hindrance can lead to a form of axial chirality known as atropisomerism, which can also result in biologically distinct isomers. The planarity of certain derivatives can also be influenced by the electronic effects and steric repulsion of substituents, which in turn affects how the molecule fits into a binding site. mdpi.com

Role of Morpholine Moiety in Target Binding and Efficacy

The morpholine ring is not merely a solubilizing group but an active contributor to the pharmacodynamic and pharmacokinetic profile of a molecule. nih.govresearchgate.net It is recognized as a privileged structure in medicinal chemistry due to its advantageous physicochemical properties, metabolic stability, and its ability to engage in specific biological interactions. nih.govresearchgate.net

Contribution to Basicity and Biological Interactions

The morpholine moiety imparts several key properties to the 3-(Morpholinomethyl)indole scaffold. It contains both a secondary amine, which acts as a base, and an ether oxygen. The presence of the electron-withdrawing oxygen atom makes the nitrogen less basic (pKa ≈ 8.7) than in analogous alicyclic amines like piperidine. researchgate.net This reduced basicity is often advantageous, as the resulting pKa value can be close to physiological pH, which can improve properties like solubility and cell permeability. acs.orgnih.gov

In terms of biological interactions, the morpholine ring is highly versatile. researchgate.net

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target's binding site. acs.orgnih.gov

Hydrophobic Interactions: The relatively electron-deficient ring can participate in favorable hydrophobic interactions. acs.orgnih.gov

Conformation: The flexible chair-like conformation of the morpholine ring allows it to adapt to the topology of various binding pockets. researchgate.netnih.gov

Impact of Linker Length and Branching

The methyl group in 3-(Morpholinomethyl)indole acts as a one-carbon linker connecting the two key pharmacophores. The length, rigidity, and branching of this linker are critical design elements that dictate the spatial orientation of the indole and morpholine rings. An optimal linker length and geometry are required to position the two moieties correctly for simultaneous and effective interaction with their respective binding sites on a biological target. nih.govnih.gov

Studies on related bifunctional molecules have shown that even minor changes in linker length can lead to significant differences in biological activity. For example, in a series of quinoline-morpholine conjugates, derivatives with a two-carbon (ethylene) linker demonstrated superior enzyme inhibition compared to those with three- or four-carbon linkers. This suggests that the shorter linker provided the optimal distance and orientation for binding to different sites within the enzyme.

Similarly, branching on the morpholine ring itself, such as the addition of substituents at its 2-, 3-, or 5-positions, can introduce steric hindrance or new interaction points. This can be used to fine-tune selectivity for a particular target, enhance potency, or modulate pharmacokinetic properties. nih.gov The design of the linker is therefore a key strategy for optimizing the efficacy of 3-(Morpholinomethyl)indole derivatives. mdpi.commdpi.com

Hybrid Molecule Design Strategies

The strategy of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, better efficacy, or a dual mode of action. For the 3-(Morpholinomethyl)indole scaffold, this has been a particularly fruitful avenue of research, leading to the development of novel compounds with significant biological activities.

Indole-Sulfonohydrazide-Morpholine Hybrids

A notable strategy in medicinal chemistry is the creation of hybrid molecules that combine the indole nucleus, a sulfonohydrazide linker, and a morpholine ring. researchgate.net This approach aims to harness the distinct pharmacological profiles of each component. The indole ring is a well-established pharmacophore known for its ability to interact with various biological targets through π-π stacking and hydrogen bonding. researchgate.net The sulfonohydrazide group provides a versatile linker that can also participate in enzyme inhibition, while the morpholine moiety often improves pharmacokinetic properties. researchgate.net

Researchers have synthesized series of (Z)-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene) substituted-sulfonohydrazides and evaluated their anticancer activities. researchgate.net These studies reveal that the nature and position of substituents on the phenylsulfonylhydrazide part significantly influence the cytotoxic potential. For instance, compounds with electron-withdrawing groups on the phenyl ring have demonstrated potent activity against specific cancer cell lines. This hybridization strategy operates on a dual mechanism of action, involving DNA intercalation via the indole moiety and enzyme inhibition through the sulfonylhydrazone group. researchgate.net

| Compound | Substitution on Phenyl Ring | Target Cancer Cell Line | Reported Activity |

|---|---|---|---|

| 5a | 4-H | MCF-7 (Breast) | Moderate Activity |

| 5c | 4-CH3 | MCF-7 (Breast) | Low Activity |

| 5f | 4-Cl | MCF-7 (Breast) | High Activity |

| 5g | 4-Br | MCF-7 (Breast) | High Activity |

| 5j | 2-NO2 | MDA-MB-468 (Breast) | Significant Activity |

Data synthesized from research findings on indole-based sulfonohydrazide derivatives. researchgate.net

Integration with Other Heterocyclic Scaffolds (e.g., Thiazolidinones, Pyridazines, Oxadiazoles)

The fusion of the 3-(Morpholinomethyl)indole scaffold with other heterocyclic systems has yielded a diverse range of biologically active compounds. This approach, known as molecular hybridization, aims to create novel chemical entities with enhanced or synergistic pharmacological effects. nih.gov

Thiazolidinones: The combination of indole and thiazolidinone rings has been explored for various therapeutic applications, including anticancer and antidiabetic agents. mdpi.comnih.gov For example, a series of novel indole-azolidinone hybrids was synthesized and screened for anticancer activity. One highly active compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, was found to induce apoptosis in human tumor cells by triggering DNA damage. nih.gov In another study, thiazolidinone-based indole derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. mdpi.com The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the indole ring were critical for the inhibitory potential. mdpi.com

Pyridazines: Pyridazine moieties have been integrated into indole structures to develop new anticancer agents. Guided by the molecular hybridization principle, novel series of conjugates have been designed and synthesized as potential inducers of apoptosis. rsc.org These hybrids often target specific pathways involved in cell death and proliferation.

Oxadiazoles (B1248032): The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle incorporated into indole scaffolds. researchgate.net Hybrids of indole-derived oxadiazoles bearing substituted thiazolidinone have been designed as potential anti-diabetic agents. nih.gov SAR analysis of tris-indole oxadiazole hybrids has also been conducted to understand the structural requirements for their biological activity. researchgate.net The synthesis of S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives has been reported, highlighting the versatility of this hybrid structure for further modification. ajol.info

| Hybrid Scaffold | Target | Key Findings from SAR Studies |

|---|---|---|

| Indole-Thiazolidinone | Anticancer | A 2-thioxo substitution on the thiazolidinone ring and a 5-fluoro group on the indole moiety were crucial for high cytotoxic action. nih.gov |

| Indole-Thiazolidinone | Antidiabetic (α-glucosidase inhibition) | Substituents on the indole ring significantly influence inhibitory potential. mdpi.com |

| Indole-Oxadiazole-Thiazolidinone | Antidiabetic (α-amylase/α-glucosidase) | Fluoro-substituted analogs showed the strongest inhibition profile against both enzymes. nih.gov |

| Indole-Pyrimidine-Morpholine | Anticancer (Tubulin Polymerization) | A morpholine moiety linked to the C-2 position of the pyrimidine (B1678525) ring enhanced activity; a compound with this feature was 48 times more active than the lead compound against MCF-7 cells. nih.govresearchgate.net |

Rational Design for Enhanced Selectivity and Potency

Rational drug design utilizes the understanding of a biological target's structure and mechanism to create specific, potent, and selective ligands. For 3-(Morpholinomethyl)indole derivatives, this approach has been instrumental in optimizing their therapeutic potential.

One example involves the design of novel Kv1.5 channel inhibitors for atrial fibrillation. frontiersin.org Based on the simulated 3D structure of the Kv1.5 channel, a series of compounds containing both morpholine and 1H-indole linked by a flexible chain were designed and synthesized. The distance between the nitrogen atom on the morpholine ring and the C3 position of the indole was systematically varied to optimize interaction with the target channel, leading to enhanced inhibitory effects. frontiersin.org

In the pursuit of potent antiproliferative agents, rational design has led to the development of indole-2-carboxamides. nih.gov By modifying substituents on the indole ring, researchers have created compounds with significant inhibitory activity against multiple oncogenic protein kinases, such as EGFR, BRAFV600E, and VEGFR-2. SAR studies revealed that the type and nature of the substituent at the third position of the indole moiety were critical for activity, with specific substitutions leading to nanomolar potency. nih.gov For instance, one of the most potent compounds demonstrated an IC₅₀ value of 71 nM against EGFR, which was more potent than the reference drug erlotinib. nih.gov

The quest for selectivity has also guided the design of new serotonin (B10506) uptake inhibitors. By starting with a 3-[(4-piperidinyl)methyl]indole moiety, researchers systematically added N-substituents. While simple N-methylation abolished affinity, substitution with a two-carbon chain linked to a naphthalenesultam heterocycle resulted in compounds with high affinity and selectivity for the serotonin transporter site over other receptors. ebi.ac.uk This demonstrates how rational modifications can fine-tune the pharmacological profile of the core indole structure.

| Compound Series | Target | Design Strategy | Outcome |

|---|---|---|---|

| Indole-2-carboxamides | EGFR/BRAFV600E Kinases | Systematic variation of substituents at the C3 position of the indole ring. nih.gov | Identified compounds with GI₅₀ values in the nanomolar range (26-86 nM) and potent EGFR inhibition (IC₅₀ = 71 nM). nih.gov |

| Morpholine-linked Indoles | Kv1.5 Potassium Channel | Varying the linker length between the morpholine and indole moieties based on a 3D model of the target. frontiersin.org | Enhanced inhibitory effects for specific linker lengths. frontiersin.org |

| 3-[(4-Piperidinyl)methyl]indoles | Serotonin Transporter | N-substitution with various chemical groups to enhance selectivity. ebi.ac.uk | A naphthalenesultam-containing substituent led to high affinity and selectivity for the target transporter. ebi.ac.uk |

Computational and Theoretical Investigations of 3 Morpholinomethyl Indole

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, electronic states, and spectroscopic behavior.

Density Functional Theory (DFT) has become a reliable theoretical method for calculating the geometries and electronic properties of molecules. niscpr.res.in It is frequently used to determine the heats of formation and to study the vibrational spectra of indole (B1671886) and its derivatives. niscpr.res.inresearchgate.net DFT calculations, for instance using the B3LYP functional with 6-31G basis sets, can be employed to optimize the molecular structure of 3-(Morpholinomethyl)indole and calculate its thermodynamic parameters. niscpr.res.in

For the parent indole molecule, various DFT methods have been used to calculate its equilibrium geometry, harmonic force fields, vibrational frequencies, and infrared intensities. researchgate.net For example, calculations using the BLYP/6-31G** method show good agreement with experimental frequencies, with an average deviation of 16.3 cm⁻¹. researchgate.net Such calculations for 3-(Morpholinomethyl)indole would involve optimizing the geometry to find the lowest energy conformation, considering the flexible morpholinomethyl group at the C3 position. The presence of this substituent would be expected to influence the electron density distribution of the indole ring. chemrxiv.org

Table 1: Representative Parameters for DFT Calculations on Indole Derivatives

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Geometry Optimization | B3LYP/6-311+G(d,p) | Determining ground state molecular structure. chemrxiv.org |

| Frequency Calculation | BLYP/6-31G** | Predicting vibrational spectra (IR, Raman). researchgate.net |

| Excited State Calculation | TD-DFT / B3LYP/6-311+G(d,p) | Investigating electronic transitions and photophysical properties. chemrxiv.org |

This table is illustrative of common computational parameters used for indole systems.